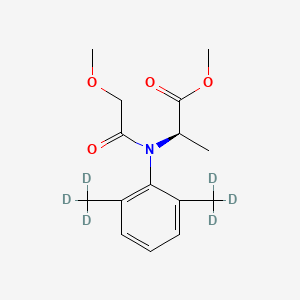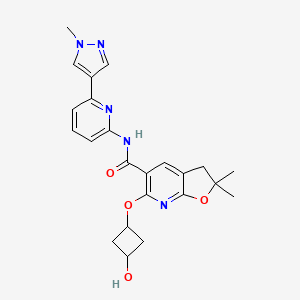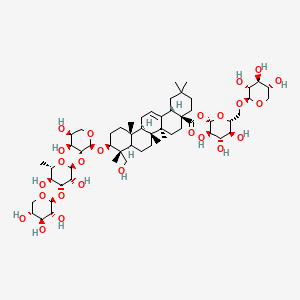
Fulvotomentoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fulvotomentoside B is a saponin compound isolated from Lactobacillus flavus. It is known for its significant biological activities, including the ability to reduce serum glutamate pyruvate transaminase and triacylglycerol levels in mice poisoned by carbon tetrachloride, d-galactosamine, and acetaminophen .
Preparation Methods
Fulvotomentoside B can be isolated from natural sources such as Lonicera fulvotomentosa. The isolation process typically involves extraction and purification techniques.
Chemical Reactions Analysis
Fulvotomentoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fulvotomentoside B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties.
Biology: It has been studied for its biological activities, including hepatoprotective, anti-inflammatory, anti-bacterial, anti-allergic, anti-tumor, and immunomodulatory effects
Mechanism of Action
The mechanism of action of Fulvotomentoside B involves its interaction with molecular targets and pathways that regulate liver function and inflammation. It significantly reduces serum glutamate pyruvate transaminase and triacylglycerol levels, thereby alleviating liver damage caused by toxins .
Comparison with Similar Compounds
Fulvotomentoside B is similar to other saponins such as Fulvotomentoside A, Sapindoside B, and Hederagenin-3-O-glucopyranosyl esters. These compounds share similar triterpenoid saponin structures but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C57H92O25 |
|---|---|
Molecular Weight |
1177.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C57H92O25/c1-24-34(62)44(80-47-41(69)36(64)28(60)20-74-47)43(71)49(77-24)81-45-37(65)29(61)21-75-50(45)79-33-11-12-53(4)31(54(33,5)23-58)10-13-56(7)32(53)9-8-25-26-18-52(2,3)14-16-57(26,17-15-55(25,56)6)51(72)82-48-42(70)39(67)38(66)30(78-48)22-76-46-40(68)35(63)27(59)19-73-46/h8,24,26-50,58-71H,9-23H2,1-7H3/t24-,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-/m0/s1 |
InChI Key |
BTUYGUFIIUIODG-IUEFZHLPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


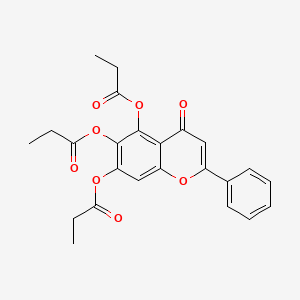
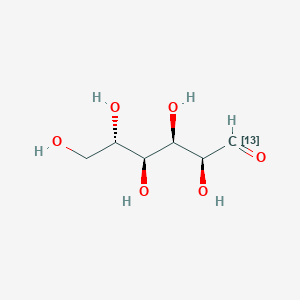
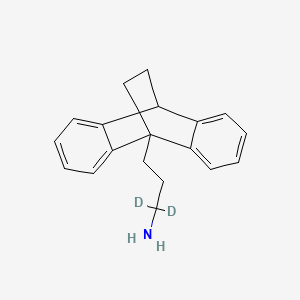
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
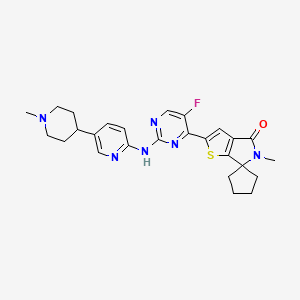
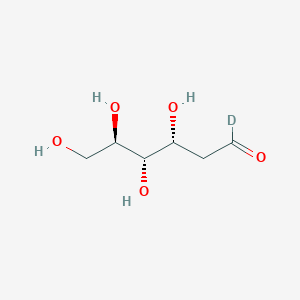
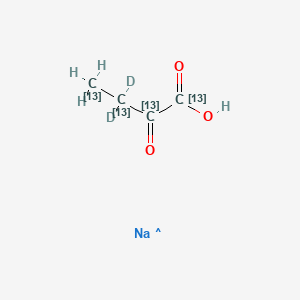
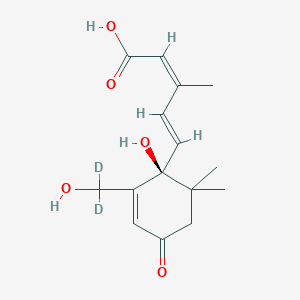
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
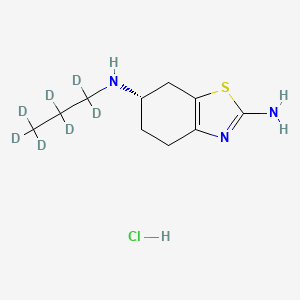
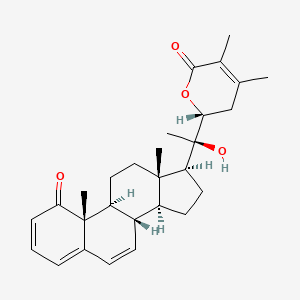
![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
